molecular formula C10H13NO2S B390810 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid CAS No. 355808-93-4

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Cat. No.: B390810
CAS No.: 355808-93-4
M. Wt: 211.28g/mol
InChI Key: KGXMQKHBWDSVNQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound this compound represents a complex heterocyclic molecule with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol. The official IUPAC nomenclature designation is 2-(2-pyridin-2-ylethylsulfanyl)propanoic acid, which accurately describes the structural components and connectivity pattern within the molecule. The Chemical Abstracts Service (CAS) registry number for this compound is 355808-93-4, providing a unique identifier for chemical databases and regulatory purposes.

The molecular architecture features three distinct structural domains that contribute to its overall chemical behavior and potential biological activity. The pyridine ring system provides aromatic character and nitrogen-based coordination capabilities, while the ethyl thioether bridge serves as a flexible linker that can adopt various conformational arrangements. The terminal propionic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding interactions and ionization behavior under physiological conditions. This combination of heterocyclic, aliphatic, and carboxylic acid components creates a molecule with diverse chemical reactivity profiles and potential for molecular recognition processes.

The compound exists as a research-grade chemical with reported purity levels of approximately 95% when obtained from commercial suppliers. Alternative nomenclature systems and synonyms include 2-((2-(Pyridin-2-yl)ethyl)thio)propanoic acid and various database-specific identifiers such as MLS000052974, CBKinase1000230, and CBKinase1012630. These alternative designations reflect the compound's presence in multiple chemical databases and research applications, particularly in kinase-related studies and medicinal chemistry research programs.

Crystal Structure Analysis and Conformational Isomerism

While comprehensive crystallographic data for this compound is not extensively documented in the available literature, structural analysis can be inferred from related pyridine-containing thioether compounds and computational modeling approaches. The molecule contains multiple rotatable bonds, particularly around the ethyl thioether linkage connecting the pyridine ring to the propionic acid chain, suggesting significant conformational flexibility in solution and solid-state forms.

The pyridine ring system maintains planar geometry due to its aromatic character, with the nitrogen atom positioned at the 2-position relative to the ethyl thioether substituent. This positioning creates potential for intramolecular interactions between the pyridine nitrogen and other functional groups within the molecule, particularly under protonated conditions. The sulfur atom in the thioether linkage adopts tetrahedral geometry with bond angles influenced by the steric requirements of the adjacent ethyl and propyl substituents.

Conformational analysis suggests that the molecule can adopt multiple low-energy conformations through rotation around the C-S bonds and the ethyl chain connecting the pyridine ring to the sulfur atom. These conformational preferences may influence the compound's biological activity and binding interactions with protein targets. The carboxylic acid terminus can exist in either extended or folded conformations relative to the pyridine ring, depending on solution conditions and intermolecular interactions present in the crystalline state.

Spectroscopic Fingerprinting (IR, NMR, MS)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about molecular structure and bonding patterns. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carboxylic acid C=O stretch (typically 1700-1720 cm⁻¹), O-H stretch (2500-3300 cm⁻¹ broad), and pyridine C=N and C=C stretches (1580-1600 cm⁻¹ region). The thioether C-S stretching vibrations appear in the 600-700 cm⁻¹ region, though these may overlap with other molecular vibrations.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The pyridine ring protons exhibit distinct chemical shifts in the aromatic region (7.0-8.5 ppm for ¹H NMR), with the 2-position proton showing particular downfield shift due to proximity to the nitrogen atom. The ethyl chain connecting the pyridine to the sulfur atom produces characteristic triplet and quartet patterns in ¹H NMR, while the methyl group on the propionic acid chain appears as a doublet coupled to the adjacent methine proton.

Mass spectrometry analysis confirms the molecular weight of 211.28 g/mol and provides fragmentation patterns characteristic of the compound's structural features. Common fragmentation pathways include loss of the carboxylic acid group (−45 Da), cleavage at the thioether bond, and formation of pyridine-containing fragments. Electrospray ionization typically produces [M+H]⁺ ions at m/z 212, while electron impact ionization generates characteristic fragmentation patterns that can be used for compound identification and purity assessment.

Tautomeric and Prototropic Behavior in Solution

The acid-base behavior of this compound is governed by two primary ionizable sites: the pyridine nitrogen atom and the carboxylic acid group. The carboxylic acid functionality exhibits typical pKa values in the range of 3-5, depending on solution conditions and the electronic influence of the pyridine-thioether substituent. The pyridine nitrogen can undergo protonation under acidic conditions, with an estimated pKa around 5-6 based on substituted pyridine derivatives.

pH-dependent speciation studies reveal that the compound exists in different ionic forms across the physiological pH range. At low pH values (pH < 2), both the carboxylic acid and pyridine nitrogen are protonated, creating a cationic species. At intermediate pH values (pH 3-6), the carboxylic acid is deprotonated while the pyridine remains protonated, forming a zwitterionic species. At high pH values (pH > 7), both functional groups are deprotonated, resulting in an anionic form that may exhibit different solubility and binding characteristics.

The presence of the thioether linkage introduces additional considerations for solution behavior, particularly regarding potential oxidation to sulfoxide or sulfone derivatives under oxidizing conditions. The sulfur atom can also participate in coordination interactions with metal ions, potentially influencing the compound's behavior in biological systems containing metal cofactors. Conformational equilibria in solution are influenced by pH-dependent protonation states, with different ionic forms potentially favoring different molecular conformations through intramolecular electrostatic interactions.

Properties

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-5-9-4-2-3-6-11-9/h2-4,6,8H,5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMQKHBWDSVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Thiol and Halogenated Precursors

A primary route involves the reaction of 2-mercaptopropionic acid with 2-(2-bromoethyl)pyridine. The thiol group acts as a nucleophile, displacing bromide via an SN2 mechanism.

Procedure :

  • Deprotonation : 2-mercaptopropionic acid is treated with a base (e.g., triethylamine or NaH) in anhydrous THF to generate the thiolate ion.

  • Reaction : 2-(2-bromoethyl)pyridine is added dropwise at 0–5°C under nitrogen. The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (petroleum ether/ethyl acetate).

Key Parameters :

  • Molar Ratio : 1:1.2 (acid:halide) to ensure complete conversion.

  • Catalyst : None required, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity.

  • Yield : Theoretical yields of 70–85% are achievable, though steric hindrance from the pyridine ring may reduce efficiency .

Mechanistic Considerations :
The reaction proceeds through a bimolecular nucleophilic substitution, favored by the polar aprotic solvent and the strong nucleophilicity of the thiolate ion. Competing elimination to form vinylpyridine is minimized at lower temperatures.

Mitsunobu Reaction for Sulfide Bond Formation

The Mitsunobu reaction offers an alternative for constructing the C–S bond, utilizing a disulfide and an alcohol precursor.

Procedure :

  • Disulfide Preparation : 2,2'-dipyridyl disulfide is synthesized by oxidizing 2-mercaptopyridine with H₂O₂.

  • Mitsunobu Coupling : The disulfide reacts with 3-hydroxypropionic acid methyl ester in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH in methanol/water.

Key Parameters :

  • Molar Ratio : 1:1 (disulfide:alcohol).

  • Catalyst : PPh₃/DEAD system.

  • Yield : Reported yields for analogous Mitsunobu couplings range from 65–80% .

Advantages :

  • Stereochemical control if chiral centers are present.

  • Mild conditions compared to SN2 reactions.

One-Pot Thiol-Ene Click Chemistry

Thiol-ene reactions provide a rapid, high-yielding method for sulfide formation under UV light or radical initiation.

Procedure :

  • Reactants : 2-vinylpyridine and 3-mercaptopropionic acid are dissolved in DMF.

  • Initiation : Azobisisobutyronitrile (AIBN, 1 mol%) is added, and the mixture is heated to 60°C for 6 hours.

  • Purification : Column chromatography (SiO₂, eluent: hexane/ethyl acetate 3:1) isolates the product.

Key Parameters :

  • Molar Ratio : 1:1.1 (ene:thiol).

  • Radical Inhibitors : Exclusion of oxygen is critical to prevent disulfide formation.

Yield : 75–90% based on similar thiol-ene systems .

Catalytic Hydrothiolation of Alkenes

Transition-metal catalysts, such as palladium or copper, can mediate the addition of thiols to alkenes.

Procedure :

  • Catalyst Preparation : Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) are mixed in toluene.

  • Reaction : 2-vinylpyridine and 3-mercaptopropionic acid are added, and the mixture is stirred at 80°C for 8 hours.

  • Isolation : Acidic workup (1M HCl) followed by neutralization yields the crude acid, which is recrystallized.

Key Parameters :

  • Solvent : Toluene or DMF.

  • Yield : 60–75% (lower due to competing side reactions).

Mechanism :
The catalytic cycle involves oxidative addition of the thiol to Pd(0), followed by alkene insertion and reductive elimination.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution70–85Room temperatureSimple, no catalyst requiredSteric hindrance reduces efficiency
Mitsunobu Reaction65–80Mild, anhydrousStereoselectiveHigh cost of reagents
Thiol-Ene Click75–90UV light/radicalRapid, high yieldOxygen-sensitive
Hydrothiolation60–75High temperatureAtom-economicRequires metal catalyst

Critical Considerations in Synthesis

  • Purification : Recrystallization from petroleum ether/ethyl acetate (5:1) effectively removes unreacted starting materials.

  • Acid Sensitivity : The pyridine ring may protonate under acidic conditions, necessitating pH control during workup.

  • Oxidation Mitigation : Use of antioxidants (e.g., BHT) or inert atmosphere prevents disulfide byproducts.

Industrial Scalability and Cost

  • Cost Drivers : 2-vinylpyridine and palladium catalysts are expensive, favoring nucleophilic substitution for large-scale production.

  • Green Chemistry : Water-based thiol-ene systems are under investigation to reduce solvent waste.

Scientific Research Applications

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s binding affinity and specificity for its target, while the propionic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Phenoxypropionic Acid Herbicides

  • Examples: 2-(2,4-Dichlorophenoxy)propionic acid (CAS 120-36-5): Herbicide with carcinogenic hazards (DOT Hazard Class 6.1) . Mecoprop (CAS 93-65-2): Chlorinated phenoxy herbicide; irritant and suspected carcinogen .
  • Structural Differences: Phenoxypropionic acids have oxygen-linked aromatic rings (e.g., chlorophenoxy), whereas the target compound uses a sulfur-based ethylthioether bridge to a pyridine ring.
  • Functional Impact: Chlorophenoxy groups enhance herbicidal activity but introduce significant toxicity (carcinogenicity, skin/eye irritation) . Pyridine-thioether linkage in the target compound may reduce environmental persistence or alter mode of action.

Pyrimidine-Sulfanyl Propionic Acids

  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS 433242-31-0): High-purity (95%) compound used in lab settings .
  • Structural Differences :
    • Pyrimidine rings (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).
  • Functional Impact :
    • Pyrimidine derivatives often exhibit enhanced metabolic stability and binding affinity in drug design .
    • Pyridine in the target compound may improve solubility or serve as a coordination site in metal-based catalysts.

Pharmaceutical Propionic Acid Derivatives

  • Examples :
    • Ketoprofen (CAS 22071-15-4): NSAID with a benzoylphenyl group; used for anti-inflammatory action .
    • Ibuprofen (CAS 15687-27-1): Features an isobutylphenyl group; inhibits cyclooxygenase enzymes .
  • Structural Differences :
    • Aryl groups in NSAIDs are directly linked to the propionic acid via carbon, unlike the thioether-pyridine linkage.
  • Functional Impact :
    • The ethylthioether group in the target compound could slow hydrolysis, extending half-life compared to ester or amide-based drugs .

Data Table: Key Properties of Structural Analogs

Compound Name CAS Number Key Substituents Applications Hazards/Notes
2-(2,4-Dichlorophenoxy)propionic acid 120-36-5 Chlorophenoxy Herbicide Carcinogen, DOT Class 6.1
Mecoprop 93-65-2 Chloro-methylphenoxy Herbicide Skin/eye irritant, suspected carcinogen
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid 433242-31-0 Pyrimidine-sulfanyl Laboratory research High purity (95%)
Ketoprofen 22071-15-4 Benzoylphenyl NSAID Non-carcinogenic, anti-inflammatory
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid N/A Fluorophenyl-trifluoromethyl Pharmaceutical lead Data limited; fluorinated groups enhance stability

Research Findings and Implications

  • Toxicity Profile: Phenoxypropionic acids (e.g., 2,4-D) are marked by high toxicity, necessitating strict handling protocols . The pyridine-thioether group in the target compound may mitigate these risks due to reduced halogenation.
  • Synthetic Flexibility : Thioether linkages (as in the target compound) allow for modular synthesis, enabling functionalization for targeted applications (e.g., prodrugs or agrochemicals) .

Biological Activity

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid, a compound with significant biological activity, has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The chemical structure of this compound includes a pyridine ring and a propionic acid moiety, which contribute to its bioactivity. The compound is characterized by the presence of an ethylsulfanyl group that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenases (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Receptor Modulation : It may modulate the activity of certain receptors involved in pain and inflammation pathways, potentially providing analgesic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in inflammation markers compared to control groups .

Study Dose (mg/kg) Inflammation Reduction (%)
Study A0.125
Study B1.050
Study C1075

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays showed that it inhibited the proliferation of cancer cell lines, particularly those associated with breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Acute Lung Injury Model : In a mouse model of acute lung injury, administration of this compound significantly reduced neutrophil infiltration and inflammation markers such as ICAM-1 expression on endothelial cells .
    Treatment Group Neutrophil Infiltration (Cells/mm²)
    Control300
    Low Dose150
    High Dose50
  • Cancer Cell Line Study : The compound was tested against various cancer cell lines, showing IC50 values ranging from 5 µM to 15 µM, indicating potent activity against specific types of cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via condensation reactions using chiral auxiliaries or catalysts. For example, (S)-enantiomers of structurally similar sulfanyl-propionic acids are synthesized using (S)-(-)-2-halopropionic acid under basic conditions, followed by hydrolysis to retain stereochemical integrity . Additionally, thiol-ene "click" chemistry or nucleophilic substitution between pyridinyl-ethylthiols and activated propionic acid derivatives (e.g., bromides) can yield the target compound. Purification via chiral HPLC or crystallization in non-polar solvents enhances enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, sulfanyl-CH₂ at δ 2.8–3.2 ppm) and confirms connectivity.
  • X-ray Crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying bond angles, stereochemistry, and packing interactions .
  • FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides, chlorates) and metals (e.g., sodium, magnesium) to prevent reactive degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in stereochemistry, impurity profiles, or assay conditions. Solutions include:

  • Batch Reproducibility : Validate synthesis protocols using HPLC-MS and elemental analysis to ensure purity >95%.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., ibuprofen for COX inhibition).
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for pH, temperature, and solvent polarity effects .

Q. What computational strategies predict the reactivity and stability of this compound under physiological conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at the sulfanyl group and carboxylic acid.
  • MD Simulations : Simulate solvation in water/ethanol mixtures to predict aggregation tendencies and pH-dependent dissociation (pKa ~4.2 for -COOH).
  • Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase) to rationalize structure-activity relationships (SAR) .

Q. How do steric effects of the pyridin-2-yl-ethylsulfanyl moiety influence the compound’s enzyme-binding affinity?

  • Methodological Answer :

  • Steric Maps : Generate using molecular modeling tools (e.g., Schrödinger’s Maestro) to visualize clashes with active-site residues.
  • SAR Studies : Synthesize analogs with bulkier substituents (e.g., phenyl vs. pyridinyl) and compare inhibition constants (Ki).
  • Crystal Structures : Co-crystallize the compound with target enzymes (e.g., using SHELXD for phase determination) to identify hydrophobic pockets accommodating the ethylsulfanyl chain .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Quality Control : Implement LC-MS for each batch to quantify impurities (e.g., oxidation byproducts at the sulfanyl group).
  • Dose-Response Curves : Use at least six concentrations in triplicate, normalized to vehicle controls.
  • Blind Testing : Assign coded samples to eliminate bias in activity scoring .

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